molecular formula C13H26INOS B14421974 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide CAS No. 85109-32-6

1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide

Cat. No.: B14421974
CAS No.: 85109-32-6
M. Wt: 371.32 g/mol
InChI Key: ZIJPBQXNAMYPQY-UHFFFAOYSA-M
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Description

1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a butanoylsulfanyl group, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a piperidine derivative reacts with a butanoylsulfanyl compound in the presence of an iodide source. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution (SN2): This reaction involves the replacement of the iodide ion with another nucleophile.

    Oxidation and Reduction: The butanoylsulfanyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the butanoylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can modify the butanoylsulfanyl group.

Scientific Research Applications

1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide involves its ability to undergo nucleophilic substitution reactions. The iodide ion acts as a leaving group, allowing the compound to interact with various nucleophiles. This property makes it useful in modifying other molecules and studying reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
  • 1-[2-(Propionylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
  • 1-[2-(Hexanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide

Uniqueness

1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is unique due to its specific butanoylsulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Properties

CAS No.

85109-32-6

Molecular Formula

C13H26INOS

Molecular Weight

371.32 g/mol

IUPAC Name

S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] butanethioate;iodide

InChI

InChI=1S/C13H26NOS.HI/c1-4-7-13(15)16-11-10-14(3)9-6-5-8-12(14)2;/h12H,4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

ZIJPBQXNAMYPQY-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)SCC[N+]1(CCCCC1C)C.[I-]

Origin of Product

United States

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